molecular formula C12H22N6OS B5118447 N-[3-(methylthio)propyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide

N-[3-(methylthio)propyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide

Cat. No. B5118447
M. Wt: 298.41 g/mol
InChI Key: FCQXLNBQMCAATL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(methylthio)propyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a tetrazole derivative that has been extensively studied for its potential applications in various fields of research.

Scientific Research Applications

N-[3-(methylthio)propyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide has been extensively studied for its potential applications in various fields of research. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-[3-(methylthio)propyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including GABA and glutamate. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-[3-(methylthio)propyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain. It has also been shown to have antioxidant properties, which may help protect against oxidative stress and neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(methylthio)propyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide in lab experiments is its potential for use in the treatment of neurodegenerative disorders. It has also been shown to have anticonvulsant, anti-inflammatory, and analgesic properties, which may make it useful in the treatment of other conditions. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-[3-(methylthio)propyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide. One area of research is to further investigate its potential use in the treatment of neurodegenerative disorders. Another area of research is to investigate its mechanism of action in more detail, which may lead to the development of more effective treatments for a range of conditions. Additionally, further studies could be conducted to investigate the potential side effects and safety of this compound.

Synthesis Methods

The synthesis of N-[3-(methylthio)propyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide involves the reaction of 2-(1-pyrrolidinylmethyl)-1H-tetrazole-5-thiol with 3-chloropropylamine hydrochloride and acetic anhydride. The reaction is carried out in the presence of a base and a solvent. The product is then purified using column chromatography.

properties

IUPAC Name

N-(3-methylsulfanylpropyl)-2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N6OS/c1-20-8-4-5-13-12(19)10-18-11(14-15-16-18)9-17-6-2-3-7-17/h2-10H2,1H3,(H,13,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQXLNBQMCAATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCNC(=O)CN1C(=NN=N1)CN2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(methylthio)propyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide

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